molecular formula C17H21N3O2S B2684330 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide CAS No. 922105-86-0

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

Numéro de catalogue B2684330
Numéro CAS: 922105-86-0
Poids moléculaire: 331.43
Clé InChI: XLXPIQJZHBYLDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide, commonly known as CXCR2 antagonist, is a small molecule that has been widely studied for its therapeutic potential in various diseases. CXCR2 antagonist is a potent inhibitor of the chemokine receptor CXCR2, which plays a crucial role in inflammation and immune response.

Mécanisme D'action

CXCR2 antagonist exerts its effects by blocking the binding of chemokines to the CXCR2 receptor, which is expressed on various immune cells, including neutrophils, macrophages, and T cells. By blocking the recruitment of these immune cells to the site of inflammation, CXCR2 antagonist reduces inflammation and improves tissue damage.
Biochemical and Physiological Effects:
CXCR2 antagonist has been shown to have several biochemical and physiological effects, including inhibition of neutrophil migration and activation, reduction of pro-inflammatory cytokine production, and improvement of tissue damage in various disease models. CXCR2 antagonist has also been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of CXCR2 antagonist is its specificity for the CXCR2 receptor, which allows for targeted inhibition of inflammation and immune response. However, one of the limitations of CXCR2 antagonist is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.

Orientations Futures

There are several future directions for research on CXCR2 antagonist, including the development of more potent and selective compounds, the optimization of dosing and administration regimens, and the investigation of its therapeutic potential in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the combination of CXCR2 antagonist with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of CXCR2 antagonist involves several steps, including the preparation of 5-cyclohexyl-1,3,4-oxadiazol-2-amine, which is then reacted with 2-(ethylthio)benzoyl chloride in the presence of a base to form the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.

Applications De Recherche Scientifique

CXCR2 antagonist has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory bowel disease, and asthma. In cancer, CXCR2 antagonist has been shown to inhibit tumor growth and metastasis by blocking the recruitment of neutrophils and other immune cells to the tumor microenvironment. In inflammatory bowel disease, CXCR2 antagonist has been shown to reduce inflammation and improve symptoms in preclinical models. In asthma, CXCR2 antagonist has been shown to reduce airway inflammation and improve lung function.

Propriétés

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-23-14-11-7-6-10-13(14)15(21)18-17-20-19-16(22-17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXPIQJZHBYLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.